N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-oxo-3H-benzimidazole-1-carboxamide

5-HT3 receptor binding radioligand displacement receptor affinity

N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-oxo-3H-benzimidazole-1-carboxamide (CAS 142942-75-4), also known as Itasetron, DAU 6215, or U-98079A, is a potent and selective serotonin 5-HT3 receptor antagonist belonging to the benzimidazole-carboxamide class built on a tropane scaffold. Unlike many approved 5-HT3 antagonists, itasetron was specifically designed to achieve high oral bioavailability and extended plasma half-life while maintaining nanomolar receptor affinity.

Molecular Formula C16H20N4O2
Molecular Weight 300.36 g/mol
CAS No. 142942-75-4
Cat. No. B13828008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-oxo-3H-benzimidazole-1-carboxamide
CAS142942-75-4
Molecular FormulaC16H20N4O2
Molecular Weight300.36 g/mol
Structural Identifiers
SMILESCN1C2CCC1CC(C2)NC(=O)N3C4=CC=CC=C4NC3=O
InChIInChI=1S/C16H20N4O2/c1-19-11-6-7-12(19)9-10(8-11)17-15(21)20-14-5-3-2-4-13(14)18-16(20)22/h2-5,10-12H,6-9H2,1H3,(H,17,21)(H,18,22)
InChIKeyRWXRJSRJIITQAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Itasetron (CAS 142942-75-4) Procurement Guide: 5-HT3 Antagonist with Distinct Pharmacokinetic Advantage


N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-oxo-3H-benzimidazole-1-carboxamide (CAS 142942-75-4), also known as Itasetron, DAU 6215, or U-98079A, is a potent and selective serotonin 5-HT3 receptor antagonist belonging to the benzimidazole-carboxamide class built on a tropane scaffold. Unlike many approved 5-HT3 antagonists, itasetron was specifically designed to achieve high oral bioavailability and extended plasma half-life while maintaining nanomolar receptor affinity [1]. It was advanced to Phase II clinical trials for chemotherapy-induced nausea and vomiting, generating a body of comparative efficacy, pharmacokinetic, and selectivity data that distinguishes it from ondansetron as well as from structurally related benzimidazole derivatives such as BIMU 8 [2].

Why Generic 5-HT3 Substitution Fails: Quantitative Differentiation of Itasetron (CAS 142942-75-4)


Although the 5-HT3 antagonist class includes several clinically used antiemetics (ondansetron, granisetron, tropisetron), these agents are not interchangeable surrogates for itasetron in research settings. Itasetron differs from ondansetron in pharmacokinetic profile—oral bioavailability >90% versus ~60%, and elimination half-life ~12 h versus ~4 h—which profoundly influences dosing frequency and steady-state exposure in chronic studies [1]. Further, the structurally close analog BIMU 8 (3-isopropyl derivative) is a dual 5-HT3 antagonist/5-HT4 agonist (EC50 13 nM at 5-HT4), whereas itasetron lacks functional 5-HT4 agonism, making BIMU 8 unsuitable as a selective 5-HT3 probe [2]. These quantitative differences in receptor selectivity, pharmacokinetics, and duration of action mean that substituting itasetron with another agent will alter experimental outcomes in ways predictable only through the evidence below.

Quantitative Differentiation Evidence for Itasetron (CAS 142942-75-4) Against Key Comparators


5-HT3 Receptor Binding Affinity: Itasetron vs Ondansetron, Granisetron, and Tropisetron

Itasetron binds with high affinity to the rat 5-HT3 receptor (Ki = 3.80 nM), measured by displacement of [3H]-ICS 205930 from rat cortical membranes [1]. This places itasetron within the same nanomolar potency range as established 5-HT3 antagonists: ondansetron exhibits a Ki of 6.16 nM , granisetron a Ki of 3.9 nM [2], and tropisetron a Ki of 5.3 nM . The approximately 1.6-fold affinity advantage over ondansetron is modest but consistent with the enhanced in vivo potency described below.

5-HT3 receptor binding radioligand displacement receptor affinity

Receptor Selectivity Contrast with the Structurally Analogous BIMU 8: Absence of 5-HT4 Agonism

The 3-isopropyl-substituted analog BIMU 8, which shares the identical tropane-benzimidazole-carboxamide scaffold, is a dual 5-HT3 antagonist (Ki = 0.5 nM) and 5-HT4 agonist (EC50 = 13 nM in rat esophageal tunica muscularis mucosae) [1]. In contrast, itasetron—the 3-unsubstituted parent compound—is a pure 5-HT3 antagonist with no detectable 5-HT4 agonist activity [2]. This single N3-substituent difference converts a dual-mechanism ligand into a clean, single-target pharmacological probe.

receptor selectivity 5-HT4 agonism structural analog differentiation

In Vivo Antiemetic Potency: Itasetron Demonstrates Approximately 10-Fold Superiority Over Ondansetron in Animal Models

In animal models of chemotherapy-induced emesis, itasetron was reported to be approximately 10 times more potent than ondansetron [1]. Specifically, in dogs, the antiemetic potency of metoclopramide was 30 times lower than that of DAU 6215 (itasetron), and ondansetron was less potent than DAU 6215 against cisplatin- and doxorubicin-induced emesis in dogs and ferrets, respectively [2].

antiemetic potency cisplatin-induced emesis animal model comparison

Duration of Antiemetic Action: Itasetron Maintains Efficacy with Extended Pretreatment Interval Unlike Ondansetron

When the pretreatment time was lengthened to 2 hours, the antiemetic efficacy of DAU 6215 (itasetron) was fully maintained, whereas the efficacy of ondansetron decreased significantly in the same radiotherapy protocol in ferrets [1]. This demonstrates a longer functional duration of action for itasetron that is not explained solely by plasma half-life differences.

duration of action pretreatment interval sustained antiemetic efficacy

Oral Pharmacokinetic Superiority: Bioavailability >90% and Half-Life ~12 h vs Ondansetron

Itasetron demonstrates oral bioavailability exceeding 90% and an elimination half-life of approximately 12 hours [1]. This contrasts sharply with ondansetron, which has an absolute oral bioavailability of approximately 59-60% and an elimination half-life of 3.5-4.0 hours in healthy adults [2][3]. The combination of near-complete absorption and prolonged half-life means that twice-daily oral dosing of itasetron achieves sustained plasma concentrations that require more frequent dosing with ondansetron.

oral bioavailability elimination half-life pharmacokinetic comparison

Optimal Research and Industrial Use Cases for Itasetron (CAS 142942-75-4)


Selective 5-HT3 Pharmacological Probe in Gastrointestinal and CNS Research

Itasetron, lacking 5-HT4 agonist activity, serves as a clean 5-HT3 antagonist for studies requiring unambiguous interpretation of 5-HT3-mediated effects on gut motility, emesis, or central serotonergic pathways. Unlike the structurally related BIMU 8—which introduces 5-HT4 agonism (EC50 13 nM) that confounds GI prokinetic and cardiac chronotropic endpoints [1]—itasetron provides single-target pharmacology [2].

Chronic In Vivo Studies Requiring Sustained 5-HT3 Blockade with Convenient Dosing

With oral bioavailability exceeding 90% and an elimination half-life of approximately 12 hours [3], itasetron is well-suited for chronic dosing paradigms (e.g., cognition studies in aged rodents, anxiety models) where twice-daily oral administration sustains target coverage without the need for continuous infusion or frequent handling. Ondansetron, with its 4-hour half-life and 60% bioavailability [4], requires more frequent dosing to achieve comparable exposure.

Antiemetic Efficacy Studies with Extended Pretreatment Flexibility

The maintenance of antiemetic efficacy following a 2-hour pretreatment window—a property not shared by ondansetron in radiotherapy models [5]—makes itasetron advantageous for protocols where emetogenic challenge timing cannot be precisely controlled, such as multi-agent chemotherapy regimens or whole-body irradiation studies.

Structure-Activity Relationship (SAR) Studies of Tropane-Benzimidazole 5-HT3 Ligands

As the unsubstituted parent of the benzimidazole-carboxamide series, itasetron (N3-H) provides the baseline for SAR exploration. Comparison with the N3-isopropyl analog BIMU 8 demonstrates how a single substituent shift can confer 5-HT4 agonism (EC50 13 nM) [1] while preserving 5-HT3 affinity, making itasetron the essential reference compound for medicinal chemistry programs targeting receptor subtype selectivity within this scaffold.

Quote Request

Request a Quote for N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-oxo-3H-benzimidazole-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.